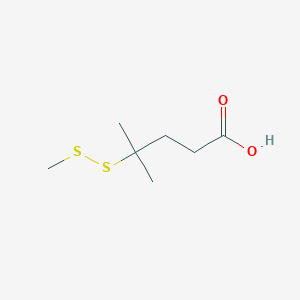

4-Methyl-4-(methyldisulfanyl)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-4-(methyldisulfanyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S2/c1-7(2,11-10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFCEVXCVFNSCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)SSC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468660 |

Source

|

| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796073-55-7 |

Source

|

| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Design and Synthesis of a Sterically Hindered Disulfide Linker: 4-Methyl-4-(methyldisulfanyl)pentanoic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Precision in Antibody-Drug Conjugates

The paradigm of cancer therapy has been significantly advanced by the advent of Antibody-Drug Conjugates (ADCs), which embody the long-sought concept of a "magic bullet". These tripartite molecules, consisting of a highly specific monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby minimizing systemic toxicity.[1] The clinical success of ADCs is critically dependent on the stability and cleavage characteristics of the linker, which must remain stable in systemic circulation yet efficiently release the payload within the target cell. This guide focuses on a key innovation in linker technology: 4-Methyl-4-(methyldisulfanyl)pentanoic acid , a rationally designed, cleavable linker engineered to enhance the therapeutic index of ADCs.

Part 1: The Genesis of a Hindered Linker - A Story of Rational Design

The "discovery" of this compound is not a tale of serendipitous finding but a prime example of rational chemical design aimed at overcoming a critical challenge in first-generation ADCs: linker instability. Early disulfide linkers, while effectively cleaved in the high-glutathione environment of the cell cytoplasm, were often susceptible to premature reduction in the bloodstream. This led to off-target toxicity and a narrowed therapeutic window.

The key innovation embodied in this compound is the introduction of steric hindrance adjacent to the disulfide bond. The scientific literature, particularly studies on maytansinoid-based ADCs, has demonstrated a direct correlation between the degree of steric hindrance around the disulfide linkage and its stability against reduction.[2] The presence of two methyl groups on the quaternary carbon atom (the "gem-dimethyl" motif) shields the disulfide bond from unwanted reactions with circulating thiols, such as glutathione.[3] This structural feature significantly enhances the plasma stability of the ADC, ensuring that the cytotoxic payload remains attached to the antibody until it reaches its intended target.[2][3]

This design follows a crucial principle: tuning the reactivity of the linker to match the biological environment. The steric hindrance does not prevent the eventual cleavage of the disulfide bond but modulates its rate. The intracellular concentration of glutathione is significantly higher than in the plasma, providing the necessary reductive potential to overcome the steric shield and release the drug inside the cancer cell.[] Therefore, the gem-dimethyl group acts as a kinetic gatekeeper, ensuring stability in transit and enabling release at the destination.

Part 2: Synthesis of this compound

The synthesis of this compound is a logical, multi-step process that can be reliably executed. It begins with the formation of a key thiol intermediate, which is then coupled with an electrophilic methylthio source. The following protocols are representative, detailed methodologies based on established chemical principles for the synthesis of this class of compounds.

Overall Synthetic Scheme

The synthetic pathway can be visualized as a two-stage process, starting from commercially available precursors.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 4-Methyl-4-sulfanylpentanoic acid (Precursor 1)

This procedure outlines the synthesis of the key thiol intermediate. The reaction involves the ring-opening of a thiirane followed by carboxylation.

Materials and Reagents:

-

2,2-Dimethylthiirane

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid Carbon Dioxide)

-

Hydrochloric Acid (e.g., 3M aqueous solution)

-

Diethyl ether

-

Anhydrous Sodium Sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Grignard Reagent Preparation:

-

To a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small volume of a solution of 2,2-dimethylthiirane in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction begins (as evidenced by heat evolution and color change), add the remaining thiirane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the intermediate Grignard-type reagent.

-

-

Carboxylation:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Carefully add crushed dry ice (solid CO2) in small portions to the vigorously stirred solution. An excess of CO2 is crucial.

-

Allow the mixture to stir at -78 °C for 1 hour, then let it slowly warm to room temperature overnight, allowing excess CO2 to sublime.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 3M HCl at 0 °C until the aqueous phase is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-Methyl-4-sulfanylpentanoic acid can be purified by vacuum distillation or column chromatography if necessary.

-

Experimental Protocol 2: Synthesis of this compound (Final Product)

This protocol details the formation of the disulfide bond through the reaction of the thiol precursor with an electrophilic sulfur source.

Materials and Reagents:

-

4-Methyl-4-sulfanylpentanoic acid (from Protocol 1)

-

Methyl Methanethiosulfonate (MMTS)

-

Methanol or a suitable polar aprotic solvent (e.g., Acetonitrile)

-

Triethylamine or another suitable base

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve 4-Methyl-4-sulfanylpentanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (approximately 1.1 equivalents) to the solution to form the thiolate salt in situ.

-

Stir the solution at room temperature for 15-20 minutes.

-

-

Disulfide Formation:

-

To the stirred solution, add Methyl Methanethiosulfonate (MMTS, approximately 1.05 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed (typically 2-4 hours).

-

-

Workup and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product, this compound, can be purified by flash column chromatography on silica gel to yield the final product as a pure oil or solid.

-

Part 3: Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized linker.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂S₂ | Calculated |

| Molecular Weight | 194.31 g/mol | Calculated |

| Appearance | Colorless oil or white solid | Expected |

| Solubility | Soluble in DMSO, DCM, Methanol | [5] |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the two equivalent methyl groups on the quaternary carbon, multiplets for the two methylene groups of the pentanoic acid chain, a singlet for the S-methyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals would correspond to the carboxylic acid carbonyl, the quaternary carbon, the two methylene carbons, the two equivalent methyl carbons, and the S-methyl carbon.

-

Mass Spectrometry (ESI-MS): The calculated exact mass is 194.04. The observed m/z would correspond to [M+H]⁺ or [M+Na]⁺.

Part 4: Application in ADC Synthesis and Conclusion

The carboxylic acid moiety of this compound serves as a versatile handle for conjugation. It can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, and then reacted with amine groups (e.g., lysine residues) on the monoclonal antibody or, more commonly, attached to another part of a larger linker construct which may include a protease-cleavable peptide sequence before conjugation to the payload.

Workflow: Integration into an ADC

Caption: General workflow for incorporating the linker into a final ADC.

References

-

Xie, H., et al. (2006). Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate Chemistry, 17(1), 213-221. Available from: [Link]

-

Alley, S. C., Okeley, N. M., & Senter, P. D. (2010). Antibody-drug conjugates: targeted drug delivery for cancer. Current opinion in chemical biology, 14(4), 529-537. Available from: [Link]

-

Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody-Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. Available from: [Link]

-

Alfagen. (n.d.). This compound-5 mg. Retrieved from: [Link]

-

Beck, A., Goetsch, L., Dumontet, C., & Corvaïa, N. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. Available from: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Methyl-4-(methyldisulfanyl)pentanoic Acid in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component connecting these two moieties, dictates the stability, efficacy, and safety of the ADC. This technical guide provides a comprehensive analysis of the mechanism of action of a specific cleavable linker, 4-Methyl-4-(methyldisulfanyl)pentanoic acid. We will delve into the rationale behind its design, the step-by-step chemical and biological processes governing its stability in circulation, and its selective cleavage within the target tumor cell to release the therapeutic payload. This guide will further explore the self-immolative cascade that ensures the liberation of the unmodified, fully active drug, a crucial aspect for maximal therapeutic effect. Detailed experimental protocols for evaluating linker stability and payload release kinetics are also provided, supported by illustrative data and diagrams to offer a complete understanding for researchers in the field of ADC development.

Introduction: The Pivotal Role of Linkers in ADC Design

Antibody-drug conjugates are complex tripartite molecules comprising a monoclonal antibody (mAb), a potent cytotoxic agent (payload), and a chemical linker. The mAb provides exquisite specificity for tumor-associated antigens, guiding the ADC to the cancer cells while minimizing exposure to healthy tissues. The payload is responsible for inducing cell death upon internalization. The linker, however, is the linchpin that orchestrates the successful delivery and activation of the payload.

An ideal linker must maintain a delicate balance: it needs to be exceptionally stable in the systemic circulation to prevent premature release of the toxic payload, which could lead to severe off-target toxicities. Conversely, upon reaching the target tumor cell, the linker must be efficiently cleaved to liberate the payload in its active form. Linkers are broadly categorized as non-cleavable or cleavable, with the latter designed to respond to specific triggers within the tumor microenvironment or the intracellular milieu.

This guide focuses on a sophisticated class of cleavable linkers: sterically hindered disulfide linkers, exemplified by this compound. This linker technology leverages the significant difference in the reductive potential between the extracellular environment and the intracellular cytoplasm to achieve selective payload release.

The Chemistry of Stability: Steric Hindrance in Disulfide Linkers

The disulfide bond (-S-S-) is an attractive motif for cleavable linkers due to its inherent stability in the oxidative environment of the bloodstream and its susceptibility to reduction by intracellular thiols, most notably glutathione (GSH). The concentration of GSH is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM), providing a natural trigger for selective cleavage.

However, simple disulfide linkers can exhibit suboptimal stability in plasma, leading to premature drug release. To address this, the concept of steric hindrance was introduced. By incorporating bulky substituents, such as methyl groups, adjacent to the disulfide bond, the linker is shielded from unwanted reactions with circulating thiols. This steric hindrance significantly enhances the plasma stability of the ADC, a critical factor for improving its therapeutic index.

The this compound linker incorporates a gem-dimethyl group on the carbon atom adjacent to the disulfide bond, providing substantial steric hindrance that contributes to its enhanced stability in circulation.

The Intracellular Release Cascade: A Step-by-Step Mechanism

The journey of an ADC armed with a this compound linker culminates in the targeted release of its cytotoxic payload within the cancer cell. This process is a finely tuned sequence of events, beginning with antigen binding and culminating in a self-immolative chemical cascade.

Cellular Uptake and Trafficking

The mechanism of action begins with the ADC binding to its specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome. The endosome then traffics the ADC through the intracellular machinery, often fusing with lysosomes, which are organelles rich in degradative enzymes and maintain an acidic environment.

Figure 1: General workflow of ADC internalization and payload release.

Glutathione-Mediated Disulfide Bond Cleavage

Once inside the cell, the ADC is exposed to the highly reducing environment of the cytoplasm, which has a glutathione (GSH) concentration up to a thousand times higher than that in the bloodstream. GSH, a tripeptide with a free thiol group, acts as a nucleophile and attacks the sterically hindered disulfide bond of the linker. This thiol-disulfide exchange reaction cleaves the disulfide bond, separating the linker-payload moiety from the antibody.

Figure 2: Glutathione (GSH) mediated cleavage of the disulfide bond.

Self-Immolation: The Key to Releasing the Unmodified Payload

The cleavage of the disulfide bond is the trigger for a spontaneous and irreversible intramolecular cascade known as self-immolation. This is a critical step that ensures the payload is released in its original, unmodified, and fully active form. The design of the this compound linker facilitates this process through a cyclization reaction.

Following disulfide cleavage, a free thiol is generated. The pentanoic acid portion of the linker is designed such that this newly formed thiol is positioned to readily attack the amide bond that connects the linker to the payload. This intramolecular cyclization forms a stable five-membered ring lactam, concomitantly cleaving the amide bond and liberating the payload.

Figure 3: Self-immolative mechanism via intramolecular cyclization.

This self-immolative process is crucial because any residual linker fragment attached to the payload could potentially hinder its activity or alter its physicochemical properties, such as membrane permeability. The traceless release of the payload is a hallmark of a well-designed cleavable linker system.

Data Presentation: Comparative Performance of Disulfide Linkers

The stability and release kinetics of a linker are critical parameters that determine the therapeutic window of an ADC. Steric hindrance plays a direct role in these properties. The following table summarizes representative data comparing the stability and payload release of ADCs with varying degrees of steric hindrance around the disulfide bond.

| Linker Type | Steric Hindrance | Plasma Stability (t½ in mouse plasma) | Intracellular Payload Release (t½) | Reference |

| Unhindered Disulfide | Low | ~ 24 hours | < 1 hour | |

| This compound | High (gem-dimethyl) | > 100 hours | ~ 2-4 hours | |

| Other Hindered Disulfides | Moderate to High | 48 - 96 hours | 1 - 3 hours |

Note: The half-life values are approximate and can vary depending on the specific ADC, payload, and experimental conditions.

This data clearly demonstrates that the increased steric hindrance provided by the gem-dimethyl group in the this compound linker significantly enhances plasma stability while still permitting efficient payload release within the target cell.

Experimental Protocols: Assessing Linker Stability and Payload Release

To ensure the scientific integrity and trustworthiness of ADC development, rigorous experimental validation of linker performance is essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Preparation: Prepare the ADC at a final concentration of 100 µg/mL in fresh mouse or human plasma. As a control, prepare a parallel sample in phosphate-buffered saline (PBS).

-

Incubation: Incubate the samples at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

-

Sample Processing:

-

To measure the average drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using protein A or G magnetic beads. After washing, the ADC is eluted and analyzed by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).

-

To quantify the released payload, precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.

-

-

Analysis:

-

Analyze the processed samples by LC-MS/MS to quantify the amount of free payload.

-

The decrease in the average DAR over time reflects the instability of the linker.

-

The increase in free payload concentration over time indicates the rate of premature release.

-

Figure 5: Workflow for intracellular payload release assay.

Conclusion

The this compound linker represents a sophisticated and highly effective approach to cleavable linker design for antibody-drug conjugates. Its key features—steric hindrance for enhanced plasma stability and a self-immolative mechanism for traceless payload release—address the critical challenges of balancing efficacy and safety in ADC development. The detailed understanding of its mechanism of action, from intracellular trafficking to the final chemical release of the payload, is paramount for the rational design and optimization of next-generation ADCs. The experimental protocols provided in this guide offer a robust framework for the validation and characterization of this and other linker technologies, ensuring the scientific rigor required for advancing these promising therapeutics to the clinic.

References

-

Edupuganti, V. V. S. R., Tyndall, J., & Gamble, A. B. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery. [Link]

-

Pillow, T. H., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(10), 6274-6279. [Link]

-

Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 686899. [Link]

The Strategic Imperative of Steric Hindrance: A Technical Guide to the 4-Methyl-4-(methyldisulfanyl)pentanoic Acid Linker in Advanced Drug Conjugates

Foreword: Beyond the Covalent Bond – Engineering Controlled Release

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is not a mere tether but a sophisticated control element. Its design dictates the stability of the conjugate in systemic circulation and the timely release of the cytotoxic payload within the target cell. Among the array of cleavable linker technologies, disulfide bonds have emerged as a prominent strategy, exploiting the stark redox potential difference between the extracellular and intracellular environments. This guide provides an in-depth technical analysis of the 4-Methyl-4-(methyldisulfanyl)pentanoic acid linker, a sterically hindered disulfide linker designed to enhance plasma stability and optimize therapeutic efficacy. We will delve into the core principles of its mechanism, the critical role of its structural features, and provide detailed protocols for its application and evaluation.

The Disulfide Linker: A Tale of Two Environments

The fundamental premise of a disulfide linker is its differential stability. The extracellular space, including blood plasma, is a relatively oxidizing environment, which favors the stability of the disulfide bond.[1] In contrast, the intracellular environment is highly reducing, with glutathione (GSH) concentrations in the millimolar range (1-10 mM), compared to micromolar concentrations of reactive thiols like cysteine in the blood.[2] This significant glutathione gradient is the primary driver for the selective cleavage of disulfide linkers within the target cell.[3]

The cleavage mechanism is a thiol-disulfide exchange reaction, a nucleophilic substitution where a thiolate anion from a reducing agent, such as GSH, attacks one of the sulfur atoms of the disulfide bond.[4][5] This results in the formation of a new disulfide bond and the release of the payload as a free thiol.

The Critical Role of Steric Hindrance: The Case for this compound

While the redox potential difference provides the basis for selective cleavage, early disulfide linkers exhibited suboptimal plasma stability, leading to premature payload release and off-target toxicity.[4] The innovation of introducing steric hindrance around the disulfide bond was a pivotal advancement in linker technology.[6][7]

The this compound linker incorporates gem-dimethyl groups adjacent to the disulfide bond. These bulky methyl groups act as a steric shield, physically obstructing the approach of circulating nucleophiles like free cysteine, thereby enhancing the linker's stability in plasma.[6][8] This increased stability ensures that the ADC remains intact during its transit to the target cell, maximizing the therapeutic window.[7]

The following diagram illustrates the logical relationship between steric hindrance and ADC performance:

Mechanism of Action: Glutathione-Mediated Cleavage

Upon internalization of the ADC into a target cell, typically via receptor-mediated endocytosis, the conjugate traffics through the endosomal-lysosomal pathway.[9] The disulfide linker is then exposed to the high intracellular concentration of glutathione. The cleavage process is a two-step thiol-disulfide exchange:

-

Initial Attack: A glutathione thiolate anion (GS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the linker's disulfide bond. This forms a mixed disulfide between the linker and glutathione, releasing the payload with a free thiol group.

-

Regeneration and Release: The payload-thiol is the active form of the drug. The mixed disulfide can then react with another molecule of glutathione to regenerate the linker's thiol and form oxidized glutathione (GSSG).

The following diagram illustrates the glutathione-mediated cleavage of an ADC with a this compound linker:

Sources

- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]

- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

chemical properties and stability of 4-Methyl-4-(methyldisulfanyl)pentanoic acid

An In-Depth Technical Guide to the Chemical Properties and Stability of 4-Methyl-4-(methyldisulfanyl)pentanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a unique small molecule featuring a carboxylic acid, a sterically hindered quaternary carbon, and a reactive disulfide bond. While not extensively characterized in existing literature, its structural motifs are of significant interest in medicinal chemistry and materials science, particularly in the design of covalent inhibitors, stimuli-responsive linkers, and probes for biological systems. This guide provides a comprehensive analysis of the predicted chemical properties and stability of this compound, grounded in fundamental principles of organic chemistry. We will explore its redox and pH lability, propose synthetic and analytical methodologies, and offer insights into its potential applications for researchers and drug development professionals.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding the behavior of this compound is a thorough analysis of its structure.

Figure 1: Chemical Structure of this compound.

The molecule can be deconstructed into three key regions:

-

The Carboxylic Acid Headgroup: This functional group governs the molecule's acidity and its potential for forming derivatives such as esters and amides.

-

The Quaternary Carbon Center: The carbon atom at position 4 is substituted with two methyl groups, a propyl-acid chain, and the disulfide moiety. This steric bulk is expected to influence the reactivity of the adjacent disulfide bond.

-

The Methyldisulfanyl Group (-S-S-CH₃): This is the most chemically dynamic feature of the molecule. Disulfide bonds are known to be susceptible to reduction and can participate in thiol-disulfide exchange reactions, a cornerstone of their utility in biological and materials contexts.

A summary of the predicted physicochemical properties is presented below.

| Property | Predicted Value / Characteristic | Rationale and Technical Insights |

| Molecular Formula | C₇H₁₄O₂S₂ | Derived from the chemical structure. |

| Molecular Weight | 194.31 g/mol | Sum of atomic weights. |

| pKa | ~4.5 - 5.0 | The electron-withdrawing effect of the disulfide group is modest and transmitted through several sigma bonds, so the pKa is expected to be close to that of similar aliphatic carboxylic acids like isovaleric acid. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in non-polar solvents (e.g., hexanes). Moderate solubility in aqueous buffers at pH > 6. | The carboxylic acid allows for deprotonation to a carboxylate salt, enhancing aqueous solubility at neutral to basic pH. The aliphatic backbone and disulfide group contribute to its lipophilicity. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Many small molecule disulfides and carboxylic acids exhibit these physical properties. The yellow tint, if present, is often due to trace impurities containing polysulfides. |

Chemical Stability Profile

The utility of any chemical tool is dictated by its stability. For this compound, the disulfide bond is the primary locus of reactivity and potential instability.

Redox Stability

The defining characteristic of a disulfide bond is its susceptibility to cleavage by reducing agents. This redox sensitivity is not a flaw but a feature that can be exploited.

-

Reduction to Thiols: The S-S bond can be readily cleaved by common biological and chemical reducing agents to yield two distinct thiol species: 4-mercapto-4-methylpentanoic acid and methanethiol. This reaction is fundamental to the mechanism of action for many disulfide-containing drugs and probes.

-

Reagents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and glutathione (GSH) are highly effective. TCEP is often preferred in biological applications as it is odorless and does not require a specific pH range for activity.

-

Figure 2: Redox lability of the disulfide bond.

-

Thiol-Disulfide Exchange: The molecule will readily react with free thiols in its environment, leading to the formation of a new disulfide and the release of methanethiol. This is a critical consideration in biological media where free cysteine residues in proteins or glutathione are abundant.

pH and Thermal Stability

-

Acidic Conditions (pH < 4): The molecule is expected to be relatively stable under moderately acidic conditions. The carboxylic acid will be protonated, and the disulfide bond is generally resistant to acid-catalyzed hydrolysis.

-

Basic Conditions (pH > 8): At elevated pH, disulfide bonds can become susceptible to elimination and disproportionation reactions, particularly in the presence of nucleophiles. For this specific molecule, the quaternary carbon may hinder some degradation pathways, but prolonged exposure to strong base should be avoided.

-

Thermal Stability: The compound is likely stable at room temperature. At elevated temperatures (>100-150 °C), decomposition may occur, potentially through decarboxylation or homolytic cleavage of the S-S bond. A formal thermal stability study using techniques like Thermogravimetric Analysis (TGA) would be required for definitive data.

Proposed Experimental Protocols

For researchers wishing to synthesize or characterize this molecule, the following protocols provide a validated starting point.

Proposed Synthesis Workflow

A reliable method for generating unsymmetrical disulfides like this one involves the reaction of a thiol with an activated thiosulfonate.

Figure 3: A plausible synthetic route.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 equivalent of 4-mercapto-4-methylpentanoic acid in a 2:1 mixture of acetonitrile and water.

-

Base Addition: Add 1.1 equivalents of triethylamine (TEA) to the solution to deprotonate the thiol, forming the more nucleophilic thiolate.

-

Thiosulfonate Addition: Slowly add a solution of 1.05 equivalents of S-methyl methanethiosulfonate (MMTS) dissolved in acetonitrile to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiol is consumed.

-

Quenching and Extraction: Once complete, acidify the mixture to pH ~3 with 1M HCl. Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Protocol for Stability Assessment via HPLC

This protocol allows for the quantitative assessment of the compound's stability in the presence of a reducing agent.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.

-

Reaction Buffer: Prepare a 100 mM phosphate buffer at pH 7.4.

-

Reducing Agent Solution: Prepare a 100 mM stock solution of Dithiothreitol (DTT) in the reaction buffer.

-

Assay Setup: In an HPLC vial, combine 890 µL of reaction buffer, 10 µL of the compound stock solution (final concentration: 100 µM), and 100 µL of the DTT stock solution (final concentration: 10 mM).

-

Time-Course Analysis: Immediately inject a t=0 sample into an HPLC system equipped with a C18 column. Monitor the disappearance of the parent compound peak and the appearance of the product thiol peak over time (e.g., at 5, 15, 30, and 60 minutes).

-

Data Analysis: Quantify the peak areas to determine the rate of reduction and the half-life of the compound under these conditions.

Conclusion and Future Directions

This compound represents a molecule with significant, albeit largely unexplored, potential. Its core features—a cleavable disulfide bond and a carboxylic acid handle for further functionalization—make it an attractive candidate for applications in bioconjugation, drug delivery, and covalent probe development. The steric hindrance provided by the quaternary carbon center may modulate the reactivity of the disulfide bond, potentially offering a unique kinetic profile compared to less hindered analogs.

The protocols and predictive data presented in this guide offer a robust framework for researchers to synthesize, characterize, and deploy this molecule in their work. Future studies should focus on empirical validation of these properties and exploration of its utility in biological systems, particularly as a tool for targeted covalent modification of proteins.

References

- Gilbert, H. F. (2002). Thiol/disulfide exchange. Methods in Enzymology, 348, 95-106.

- Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80.

- Singh, R., & Whitesides, G. M. (1990). The mechanism of formation of a disulfide from a thiol and a sulfenyl chloride. An S-N-2 reaction with a charged nucleophile. The Journal of Organic Chemistry, 55(15), 4732-4740.

The Alchemical Bridge: An In-depth Technical Guide to Cleavable Linker Chemistry for Antibody-Drug Conjugates

Foreword: The Linker as the Linchpin of ADC Success

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, actualizing the century-old concept of a "magic bullet" that selectively delivers potent cytotoxins to cancer cells.[1][2] This therapeutic modality hinges on the synergistic interplay of three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[3][] While the antibody provides the targeting capability and the payload delivers the therapeutic effect, the linker is the critical, often underappreciated, component that dictates the overall success, safety, and efficacy of the ADC.[2][5] An ideal linker must maintain a steadfast connection between the antibody and payload in systemic circulation to prevent premature toxic release, yet efficiently liberate the payload upon reaching the target tumor microenvironment or within the cancer cell.[2][]

This guide provides a deep dive into the chemistry of cleavable linkers, the predominant class used in both commercially available and clinical-stage ADCs.[5][6][7] Unlike their non-cleavable counterparts, which rely on the complete lysosomal degradation of the antibody to release the payload, cleavable linkers are engineered with specific chemical triggers.[1][2] These triggers respond to the unique physiological conditions of the tumor environment—such as lower pH, higher concentrations of specific enzymes, or a more reductive intracellular milieu—to orchestrate a controlled and timely release of the cytotoxic agent.[8][9] This capacity for controlled cleavage is not merely a matter of convenience; it is a strategic design choice that can enhance the therapeutic window, enable a "bystander effect" to overcome tumor heterogeneity, and broaden the applicability of ADC technology.[6][10]

We will explore the core chemistries, mechanistic principles, and strategic considerations for the major classes of cleavable linkers. This text is designed for researchers, chemists, and drug development professionals, offering not just a review of the field, but a practical guide grounded in the causality behind experimental choices and the principles of robust ADC design.

I. The Strategic Imperative for Cleavable Linkers

The decision to employ a cleavable versus a non-cleavable linker is a critical juncture in ADC design, profoundly impacting its mechanism of action and therapeutic profile. The primary advantage of cleavable linkers is their ability to release the native, unmodified payload.[6] This is particularly crucial for payloads whose cytotoxic activity is diminished by the attachment of the linker and amino acid remnants that remain after antibody degradation, a characteristic of non-cleavable strategies.[11]

Furthermore, the release of a cell-permeable payload can induce the bystander effect : once liberated from the ADC within a target cancer cell, the toxin can diffuse across the cell membrane and kill adjacent, antigen-negative tumor cells.[10][12] This is a powerful mechanism for addressing the intratumoral heterogeneity that is a common cause of treatment resistance.

However, the power of cleavable linkers is predicated on a delicate balance. The linker must be exquisitely sensitive to the tumor environment's triggers while remaining inert in the bloodstream.[5][9] Premature cleavage leads to systemic toxicity and a narrowed therapeutic window, representing the principal challenge in cleavable linker design.[5][13]

II. Major Classes of Cleavable Linkers: Mechanisms and Architectures

Cleavable linkers are primarily categorized by the specific physiological trigger that initiates payload release.

A. pH-Sensitive Linkers: Exploiting the Acidic Tumor Milieu

One of the earliest and most straightforward strategies for targeted drug release involves exploiting the pH differential between the bloodstream (pH ~7.4) and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[10][14][15]

The most common pH-sensitive moieties are hydrazones .[5][10][14] These linkers are relatively stable at neutral pH but are designed to undergo rapid acid-catalyzed hydrolysis within the acidic environment of endosomes and lysosomes following ADC internalization.[13][15] This hydrolysis cleaves the bond connecting the linker to the payload, releasing the drug.[10]

The kinetic stability of a hydrazone linker is a critical parameter that must be empirically determined. The rate of hydrolysis is highly dependent on the specific chemical structure of the hydrazone and the payload itself.[10] While conceptually simple, early hydrazone linkers (e.g., in Gemtuzumab ozogamicin - Mylotarg®) demonstrated suboptimal stability in circulation, leading to off-target toxicity.[14][] This has spurred the development of more stable acid-labile linkers, such as those based on silyl ethers or carbonates, though hydrazones remain the most clinically validated.[11][17]

Key Insight: The choice of a pH-sensitive linker necessitates a trade-off. A linker that is too labile will release the drug prematurely, while one that is too stable may not release the payload efficiently in the lysosome. This balance is often payload-specific and requires careful empirical optimization.

B. Enzyme-Cleavable Linkers: Leveraging Lysosomal Proteases

A more specific and widely successful strategy involves linkers that are substrates for enzymes highly active in the lysosomal compartment of cancer cells, most notably proteases like Cathepsin B.[13][]

These linkers typically incorporate a short peptide sequence that is recognized and cleaved by a specific lysosomal protease.[10] The most clinically successful peptide sequence is valine-citrulline (Val-Cit) .[][19] This dipeptide is remarkably stable in human plasma but is efficiently cleaved by Cathepsin B upon ADC internalization and trafficking to the lysosome.[]

To ensure the release of an unmodified payload, the peptide trigger is often connected to a self-immolative spacer , such as para-aminobenzyl carbamate (PABC).[][19] Following enzymatic cleavage of the Val-Cit dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug.[9][]

The success of the Val-Cit-PABC system, used in the approved ADC brentuximab vedotin (Adcetris®), lies in its superior plasma stability compared to early pH-sensitive linkers, combined with its efficient and specific cleavage mechanism.[9][13] Other peptide sequences, such as Val-Ala, and other enzymatic triggers, like β-glucuronidase, have also been successfully employed.[14][] β-glucuronidase is another lysosomal enzyme that can be overexpressed in some tumor types, providing an alternative enzymatic release strategy.[14][19]

Key Insight: The PABC self-immolative spacer is critical. It physically separates the bulky payload from the peptide cleavage site, preventing steric hindrance that could impede the enzyme's access and catalytic activity.[9] This modular design allows for the adaptation of the linker to a wide variety of payloads.

C. Redox-Sensitive Linkers: Capitalizing on the Intracellular Reducing Environment

A third major strategy leverages the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.

The cytoplasm has a high concentration of reducing agents, most notably glutathione (GSH) , with concentrations in the millimolar range (1-10 mM).[9][20] In contrast, the concentration of GSH in the blood is in the low micromolar range (~5 µM).[9] This steep gradient allows for the design of linkers containing a disulfide bond .[9][21]

These disulfide linkers are stable in the oxidative environment of the bloodstream. Upon internalization into a tumor cell, the high intracellular GSH concentration reduces the disulfide bond, cleaving the linker and releasing the payload.[9][22]

The stability of the disulfide bond can be tuned by introducing steric hindrance around it. For example, incorporating methyl groups adjacent to the disulfide bond can increase its stability against premature reduction in the circulation.[11] This tunability is a key advantage, allowing chemists to optimize the linker's stability profile for a given ADC. Disulfide linkers are commonly used for maytansinoid payloads, as seen in the approved ADC trastuzumab emtansine (Kadcyla®), although in this case, the linker is considered non-cleavable as the payload is released after lysosomal degradation.[21][22] However, true cleavable disulfide linkers are a robust and widely used platform.[11]

Key Insight: While effective, the payload is released with a thiol handle, which can sometimes impact its activity or cell permeability. The design must account for the properties of this "payload-linker remnant."

III. Quantitative Comparison and Selection Criteria

The choice of a cleavable linker is a multi-parameter optimization problem. There is no single "best" linker; the optimal choice depends on the target antigen, the antibody, the payload, and the specific cancer indication.

| Linker Type | Trigger | Location of Release | Key Advantages | Key Disadvantages | Representative ADCs |

| pH-Sensitive | Low pH (4.5-6.2) | Endosome/Lysosome | Simple mechanism; potential for bystander effect. | Often lower plasma stability; potential for off-target release in acidic tumor microenvironments. | Gemtuzumab ozogamicin (Mylotarg®)[14][] |

| Enzyme-Cleavable | Lysosomal Proteases (e.g., Cathepsin B) | Lysosome | High plasma stability; specific release mechanism; well-validated. | Dependent on enzyme expression levels in tumor cells. | Brentuximab vedotin (Adcetris®)[9] |

| Redox-Sensitive | High Glutathione (GSH) | Cytoplasm | Good plasma stability; release rate can be tuned via steric hindrance. | Payload released with a thiol remnant; potential for off-target release. | (Many in clinical development) |

IV. Experimental Protocols: A Self-Validating System

Robust evaluation of a cleavable linker is essential. The following protocols outline key assays for characterizing ADC stability and cleavage.

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify premature payload release in a biologically relevant matrix.

Methodology:

-

Incubation: Incubate the ADC at a concentration of ~1 mg/mL in human plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Sample Preparation: Precipitate plasma proteins using acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the released payload.

-

Quantification: Analyze the supernatant by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of free payload.

-

Data Analysis: Plot the percentage of released payload versus time to determine the linker's stability profile and half-life in plasma.

Trustworthiness Check: The assay must include a "spiked" control where a known amount of free payload is added to plasma at t=0 to determine the recovery efficiency of the extraction method. The stability of the free payload in plasma should also be assessed independently.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To assess the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

-

Cell Plating: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in the cell culture medium.[13]

-

Incubation: Replace the medium in the wells with the prepared solutions and incubate the plates for 72-96 hours.

-

Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Plot cell viability against the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC50 (the concentration that inhibits cell growth by 50%).

Trustworthiness Check: A potent ADC should show a significantly lower IC50 value against antigen-positive cells compared to antigen-negative cells. The unconjugated antibody should show minimal cytotoxicity, confirming that the effect is driven by the payload.

Protocol 3: Lysosomal Cathepsin B Cleavage Assay

Objective: To confirm that an enzyme-cleavable linker is a substrate for its target protease.

Methodology:

-

Reaction Setup: In a microplate, combine the ADC (or a fluorescently-labeled linker-payload model) with purified human Cathepsin B in an appropriate assay buffer (typically acidic, e.g., pH 5.5, with a reducing agent like DTT to activate the enzyme).

-

Incubation: Incubate the reaction at 37°C.

-

Analysis: At various time points, stop the reaction and analyze the mixture. This can be done by RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) to observe the disappearance of the ADC peak and the appearance of the cleaved payload peak, or by fluorescence if a model substrate is used.

-

Control: Run a parallel reaction without Cathepsin B to ensure that the cleavage is enzyme-dependent.

Trustworthiness Check: Cleavage should be minimal or absent in the no-enzyme control. The inclusion of a known Cathepsin B inhibitor (e.g., CA-074) should abrogate the cleavage, confirming the specificity of the reaction.

V. Future Directions and Conclusion

The field of cleavable linker chemistry is continuously evolving. Innovations are focused on developing novel cleavage triggers that respond to other aspects of tumor biology, such as hypoxia or specific extracellular enzymes like legumain.[3][23] There is also a significant effort to create "dual-trigger" linkers that require two independent signals for cleavage, theoretically offering an even higher degree of tumor specificity and safety.

References

-

A Review of Cleavable Linkers - ADC Review. (2019, July 13). ADC Review / Journal of Antibody-drug Conjugates. Retrieved from [Link]

-

Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361–4374. Retrieved from [Link]

-

Mechanism of action of ADCs: (a) PH-sensitive linkers enable ADCs to... (n.d.). ResearchGate. Retrieved from [Link]

-

Saito, G., & Nakase, I. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 7(11), 795–809. Retrieved from [Link]

-

Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. (2025, November 17). PubMed. Retrieved from [Link]

-

The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. (n.d.). RCS Research Chemistry Services. Retrieved from [Link]

-

Su, D., Zhang, D., & Tang, Z. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. Retrieved from [Link]

-

Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024, March 5). Abzena. Retrieved from [Link]

-

Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361–4374. Retrieved from [Link]

-

Enzymatically Cleavable Linkers. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. (2024, October 25). AxisPharm. Retrieved from [Link]

-

pH-Sensitive Linker Synthesis Service. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Linkers for ADCs. (n.d.). NJ Bio, Inc. Retrieved from [Link]

-

Migliorini, F., Cini, E., Dreassi, E., Finetti, F., Ievoli, G., Macrì, G., Petricci, E., Rango, E., Trabalzini, L., & Taddei, M. (2022). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications, 58(73), 10217–10220. Retrieved from [Link]

-

Disulfide Linker Synthesis Service. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Chemical structures of linkers used in ADCs development. (a) Key... (n.d.). ResearchGate. Retrieved from [Link]

-

Kapun, M., Patel, R., Park, M., Pérez-Areales, F. J., Kostadinova, K. A., Wharton, T., Carroll, J. S., & Spring, D. R. (2025). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. Chemical Communications. Retrieved from [Link]

-

Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods. (2020, September 22). YouTube. Retrieved from [Link]

Sources

- 1. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. abzena.com [abzena.com]

- 3. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. adcreview.com [adcreview.com]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. njbio.com [njbio.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 15. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 20. researchgate.net [researchgate.net]

- 21. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]

- 22. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 23. adcreview.com [adcreview.com]

An In-depth Technical Guide to Disulfide Linkers in Targeted Therapy

This guide provides a comprehensive technical overview of disulfide linkers, a critical component in the design of targeted therapies such as antibody-drug conjugates (ADCs). We will delve into the core principles governing their function, from the underlying biochemistry to practical applications in drug development, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively harness this technology.

The Rationale for Disulfide Linkers: Exploiting the Redox Differential

The elegance of disulfide linkers in targeted therapy lies in their ability to exploit a fundamental physiological difference between the extracellular and intracellular environments: the redox potential. The extracellular space, including the bloodstream, is a relatively oxidizing environment, which helps maintain the stability of disulfide bonds.[1] Conversely, the intracellular environment is highly reducing, primarily due to a high concentration of glutathione (GSH), a tripeptide thiol.[1][]

The concentration of GSH in the cytoplasm is in the millimolar range (1-10 mM), whereas in the blood, the concentration of the most abundant reactive thiol, cysteine, is in the micromolar range (~5 µmol/L).[1][] This substantial concentration gradient is the linchpin for the conditional cleavage of disulfide linkers. An ADC equipped with a disulfide linker can circulate systemically with its potent cytotoxic payload securely attached. Upon binding to its target antigen on a cancer cell and subsequent internalization, the ADC is exposed to the high intracellular GSH concentration, leading to the reductive cleavage of the disulfide bond and the release of the therapeutic payload precisely where it is needed.[][] This targeted release mechanism is designed to maximize efficacy against malignant cells while minimizing off-target toxicity to healthy tissues.[]

Mechanism of Action: The Thiol-Disulfide Exchange

The cleavage of a disulfide linker is not a simple hydrolysis reaction but a nuanced biochemical process known as thiol-disulfide exchange.[4][5] This reaction is a nucleophilic substitution (SN2-like) process where a thiolate anion (RS⁻) from a reducing agent, such as GSH, attacks one of the sulfur atoms of the disulfide bond (R'-S-S-R'').[4][5] This leads to the formation of a transient, unstable trisulfide-like transition state.[4] Subsequently, this intermediate resolves, forming a new disulfide bond and releasing the other thiol as a thiolate anion.[4]

In the context of an ADC, the intracellular GSH initiates this cascade, ultimately liberating the payload from the antibody. The reaction proceeds in a stepwise manner, first forming a mixed disulfide between GSH and the linker, which is then further reduced.

Caption: Reductive cleavage of a disulfide linker within a target cell.

Types of Disulfide Linkers and Design Considerations

While the core principle remains the same, disulfide linkers are not a monolith. Their design can be modulated to fine-tune the stability and release kinetics of the payload.[6] A key strategy to enhance plasma stability and prevent premature drug release is the introduction of steric hindrance around the disulfide bond.[1][7]

By incorporating bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond, the sulfur atoms become more shielded from nucleophilic attack by circulating thiols like cysteine.[7] This steric hindrance can significantly increase the half-life of the ADC in circulation.[8] However, a critical balance must be struck; excessive hindrance can impede the desired cleavage by intracellular GSH, thereby reducing the efficacy of the conjugate.[8][9]

| Linker Type | Key Feature | Advantage | Disadvantage | Example Application |

| Unhindered Disulfide | Simple S-S bond | Facile cleavage in the cytosol. | Prone to premature cleavage in plasma, leading to off-target toxicity. | Early generation ADCs. |

| Sterically Hindered Disulfide | Alkyl groups (e.g., methyl) adjacent to the S-S bond. | Increased plasma stability and reduced off-target toxicity.[10][11] | May exhibit slower payload release kinetics within the target cell.[8] | Maytansinoid-based ADCs like huC242-SPDB-DM4.[6][10] |

| Self-Immolative Disulfide | Incorporates a self-immolative spacer. | Enables the release of payloads that do not possess a native thiol group for conjugation.[12][13] | Can introduce additional complexity into the synthesis and linker design.[14] | Conjugation of non-thiol containing drugs.[12][15] |

Experimental Protocols: Synthesis, Characterization, and Evaluation

The development of ADCs with disulfide linkers involves a rigorous series of experimental procedures to ensure the final conjugate possesses the desired characteristics.

Synthesis of a Disulfide-Linked ADC

This protocol outlines a general procedure for conjugating a thiol-containing payload to an antibody via a disulfide linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., dithiothreitol, DTT)

-

Thiol-reactive linker-payload construct (e.g., a pyridyldithio-activated drug)

-

Quenching reagent (e.g., N-ethylmaleimide, NEM)

-

Purification system (e.g., size-exclusion chromatography, SEC)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled amount of DTT. The molar ratio of DTT to mAb will determine the number of available thiol groups for conjugation.

-

Purification: Remove excess DTT from the reduced mAb using SEC.

-

Conjugation: Immediately react the purified, reduced mAb with the thiol-reactive linker-payload construct. The reaction is typically carried out at 4°C for several hours or overnight.

-

Quenching: Quench any unreacted thiol groups on the antibody by adding an excess of NEM.

-

Purification of ADC: Purify the resulting ADC from unreacted payload and other small molecules using SEC.

-

Characterization: Characterize the purified ADC for critical quality attributes.

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

| Parameter | Analytical Technique(s) | Purpose |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)[16][17] | To determine the average number of drug molecules conjugated to each antibody, which directly impacts potency and safety.[16] |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC)[18] | To assess the percentage of monomeric ADC and the presence of aggregates, which can affect efficacy and immunogenicity. |

| Free Drug Analysis | RP-HPLC, Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS)[16][17] | To quantify the amount of unconjugated payload, which can contribute to systemic toxicity. |

| Conjugation Site | Peptide mapping with LC-MS/MS | To identify the specific amino acid residues on the antibody where the linker-payload is attached. |

In Vitro Stability and Efficacy Evaluation

Plasma Stability Assay:

-

Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.[1]

-

At various time points, take aliquots and stop the reaction (e.g., by adding NEM).[1]

-

Analyze the samples to determine the amount of intact ADC remaining over time, often by measuring the average DAR using techniques like HIC-HPLC or immuno-affinity capture followed by LC-MS.[7]

Cytotoxicity Assay:

-

Culture target antigen-positive and antigen-negative cancer cell lines.

-

Treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free drug.

-

After a defined incubation period (e.g., 72-96 hours), assess cell viability using a suitable method (e.g., MTS, CellTiter-Glo).

-

Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of the ADC.

Caption: A typical experimental workflow for ADC development.

Concluding Remarks

Disulfide linkers represent a powerful and versatile tool in the targeted therapy arsenal. Their clever exploitation of the physiological redox gradient allows for the selective release of potent therapeutic agents within tumor cells, thereby enhancing the therapeutic window. The continuous evolution of disulfide linker technology, particularly through the modulation of steric hindrance and the development of self-immolative systems, promises to yield even more sophisticated and effective targeted therapies in the future. A thorough understanding of the underlying chemical principles, coupled with rigorous experimental design and characterization, is paramount to successfully translating the potential of disulfide-linked conjugates into clinical reality.

References

- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P

- Analytical Methods for the Detection and Quantification of ADCs in Biological M

- Disulfide Linker Synthesis | ADC Services.BOC Sciences.

- Disulfide Linkers in Antibody-Drug Conjug

- Analytical methods for physicochemical characterization of antibody drug conjugates.

- Self-Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol-Free Drugs.PubMed.

- Stability of Disulfide Linkers at Physiological pH: An In-depth Technical Guide.BenchChem.

- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.

- Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach.PubMed.

- Analytical Techniques for Antibody-Drug Conjug

- Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase.PNAS.

- Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applic

- Disulfide‐Based Self‐Immolative Linkers and Functional Bioconjugates for Biological Applic

- Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage.

- Disulfide Linkers.

- Linkers for ADCs.NJ Bio, Inc..

- 15.7: Redox Reactions of Thiols and Disulfides.Chemistry LibreTexts.

- Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates.

- Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applic

- Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo.Medicilon.

- Key assays and analytical techniques for the development of antibody drug conjug

- Evaluation of the efficacy of ADC in vitro and in vivo.WuXi Biology.

- Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides.

- Self‐Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol‐Free Drugs.Semantic Scholar.

- Thiol-disulfide exchange in signaling: disulfide bonds as a switch.PubMed.

- Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry.ResearchGate.

- how to avoid premature cleavage of disulfide linkers in vivo.BenchChem.

Sources

- 1. benchchem.com [benchchem.com]

- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. njbio.com [njbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Self-Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol-Free Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. | Semantic Scholar [semanticscholar.org]

- 14. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Disulfide‐Based Self‐Immolative Linkers and Functional Bioconjugates for Biological Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. blog.crownbio.com [blog.crownbio.com]

- 18. pharmafocusamerica.com [pharmafocusamerica.com]

An In-Depth Technical Guide to 4-Methyl-4-(methyldisulfanyl)pentanoic Acid for Novice ADC Researchers

Introduction: The Critical Role of Linker Technology in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The efficacy and safety of an ADC are not solely dictated by the choice of antibody and payload but are critically dependent on the linker that connects them. This linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to efficiently release the cytotoxic agent upon internalization into the target cancer cell.[1]

Among the various classes of cleavable linkers, those incorporating a disulfide bond have garnered significant attention.[2] These linkers exploit the stark difference in the redox potential between the extracellular environment and the intracellular milieu of tumor cells. The cytoplasm of tumor cells has a significantly higher concentration of glutathione (GSH), a key intracellular reducing agent, compared to the blood plasma.[] This differential allows for the selective cleavage of the disulfide bond and subsequent release of the payload within the target cell.

This guide provides a comprehensive technical overview of a specific sterically hindered disulfide linker, 4-Methyl-4-(methyldisulfanyl)pentanoic acid . We will delve into its synthesis, the rationale behind its design, detailed protocols for its conjugation to an antibody, and methods for the characterization and evaluation of the resulting ADC. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals who are new to the field of ADCs.

The Chemistry and Rationale of this compound

The structure of this compound is strategically designed to balance stability and conditional lability. The disulfide bond is the cleavable moiety, while the adjacent gem-dimethyl groups provide steric hindrance. This steric shielding is crucial for enhancing the linker's stability in the bloodstream by protecting the disulfide bond from premature reduction by circulating thiols.[4] The pentanoic acid portion of the molecule provides a handle for conjugation to the antibody, typically after activation as an N-hydroxysuccinimide (NHS) ester.

Mechanism of Payload Release

The release of the cytotoxic payload from an ADC constructed with this linker is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.

-

Internalization: The ADC binds to its target antigen on the surface of the cancer cell and is subsequently internalized, often via endocytosis.

-

Trafficking: The ADC is trafficked through the endosomal-lysosomal pathway.

-

Reductive Cleavage: Within the reducing environment of the cytoplasm, the high concentration of glutathione (GSH) facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction.[] This releases the payload, which can then exert its cytotoxic effect. The steric hindrance from the gem-dimethyl groups, which protected the disulfide bond in circulation, is overcome by the high intracellular GSH concentration.

Caption: Glutathione-mediated payload release from a sterically hindered disulfide-linked ADC.

Synthesis of this compound

While several proprietary methods exist for the synthesis of this linker, a general approach can be adapted from the literature, often involving the reaction of a thiol-containing precursor with a methylthiosulfonate reagent. A plausible synthetic route is outlined below, based on principles described in related patents.[5]

Experimental Protocol: Synthesis

Disclaimer: This is a generalized protocol and should be optimized and performed by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of 4-Methyl-4-sulfanylpentanoic acid

This precursor can be synthesized through various organic chemistry methods, for instance, via the reaction of 4-methyl-4-pentenoic acid with a thiolating agent.

Step 2: Formation of the Disulfide Bond

-

Dissolve 4-Methyl-4-sulfanylpentanoic acid in a suitable solvent, such as a mixture of water and an organic co-solvent.

-

Add a base, such as sodium carbonate, to deprotonate the thiol group.

-

Slowly add a solution of methyl methanethiosulfonate (MMTS) to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

Conjugation to an Antibody

The conjugation of this compound to an antibody typically involves a two-stage process: first, the activation of the linker's carboxylic acid group to an NHS ester, and second, the reaction of the activated linker with the primary amine groups of lysine residues on the antibody.

Experimental Protocol: Antibody Conjugation

Part 1: Activation of this compound

-

Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF).

-

Add N-Hydroxysuccinimide (NHS) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in slight molar excess.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

The resulting solution containing the activated NHS ester of the linker can often be used directly in the next step after removal of any precipitated byproducts.

Part 2: Conjugation to the Antibody

-

Prepare the antibody in a suitable conjugation buffer, typically a phosphate or borate buffer at a pH of 8.0-8.5. The antibody solution should be free of any amine-containing stabilizers like Tris or glycine.

-

Slowly add the solution of the activated linker-NHS ester to the antibody solution with gentle stirring. The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and needs to be empirically optimized.

-

Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding an excess of an amine-containing reagent like Tris or lysine to cap any unreacted NHS esters.

-

Purify the resulting ADC from unreacted linker, payload, and other small molecules using a desalting column or size-exclusion chromatography (SEC).

Caption: Workflow for the conjugation of this compound to an antibody.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is essential to ensure its quality, homogeneity, and suitability for further studies. Key parameters to evaluate include the drug-to-antibody ratio (DAR), the presence of aggregates, and the in vitro potency.

| Parameter | Analytical Technique | Typical Expected Results |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | A chromatogram showing peaks corresponding to different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). The average DAR can be calculated from the peak areas. |

| UV-Vis Spectroscopy | Calculation of DAR based on the absorbance of the antibody at 280 nm and the payload at its specific maximum absorbance wavelength. | |

| Aggregation and Fragmentation | Size-Exclusion Chromatography (SEC) | A main peak representing the monomeric ADC, with minimal peaks for aggregates (earlier elution) and fragments (later elution). |